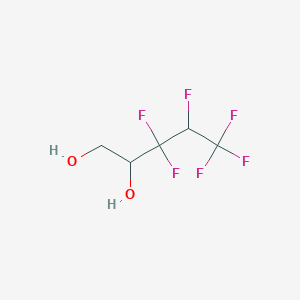
3,3,4,5,5,5-Hexafluoropentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,5,5,5-Hexafluoropentane-1,2-diol is a fluorinated diol with the molecular formula C5H6F6O2. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,5,5,5-Hexafluoropentane-1,2-diol typically involves the fluorination of pentane-1,2-diol. One common method is the reaction of pentane-1,2-diol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3,4,5,5,5-Hexafluoropentane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield hexafluoropentanone, while reduction can produce hexafluoropentanol .
Scientific Research Applications
3,3,4,5,5,5-Hexafluoropentane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and other complex molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein folding.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism by which 3,3,4,5,5,5-Hexafluoropentane-1,2-diol exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. This interaction can affect the stability and function of proteins and enzymes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4-Hexafluoropentane-1,5-diol: Another fluorinated diol with similar properties but different structural arrangement.
1,1,1,5,5,5-Hexafluoropentane-2,4-diol: A compound with a different substitution pattern, leading to distinct chemical behaviors.
Uniqueness
3,3,4,5,5,5-Hexafluoropentane-1,2-diol is unique due to its specific arrangement of fluorine atoms, which imparts high thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust and durable materials .
Properties
CAS No. |
121628-30-6 |
|---|---|
Molecular Formula |
C5H6F6O2 |
Molecular Weight |
212.09 g/mol |
IUPAC Name |
3,3,4,5,5,5-hexafluoropentane-1,2-diol |
InChI |
InChI=1S/C5H6F6O2/c6-3(5(9,10)11)4(7,8)2(13)1-12/h2-3,12-13H,1H2 |
InChI Key |
XSWCRNDMNHPRNW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)(F)F)F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















